molecular formula C11H9BrO3 B8284299 (5-bromo-2-methyl-1-benzofuran-3-yl) acetate

(5-bromo-2-methyl-1-benzofuran-3-yl) acetate

Cat. No. B8284299
M. Wt: 269.09 g/mol
InChI Key: ZQLSBAMLSZDLLG-UHFFFAOYSA-N
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Patent
US08193236B2

Procedure details

A suspension of acetic acid 5-bromo-2-methyl-benzofuran-3-yl ester (18.9 g, 70.4 mmol) in methanol (232 mL) and a I M aqueous HCl solution (44 mL) is heated under reflux (75° C.) for 7 h. After cooling to room temperature the reaction mixture is concentrated by rotary evaporation. The residue is diluted with water and extracted three times with diethyl ether. The combined organic layers are washed with water, brine, dried over Na2SO4, filtered and concentrated at reduced pressure to afford the title compound as a yellow oil (14.7 g, 64.7 mmol, 92%). MS (ES+): 227 (M(C9H779BrO2)+H)+.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
232 mL
Type
solvent
Reaction Step One
Name
Quantity
44 mL
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([CH3:10])=[C:7]([O:11]C(=O)C)[C:6]=2[CH:15]=1.Cl>CO>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH:8]([CH3:10])[C:7](=[O:11])[C:6]=2[CH:15]=1

Inputs

Step One
Name
Quantity
18.9 g
Type
reactant
Smiles
BrC=1C=CC2=C(C(=C(O2)C)OC(C)=O)C1
Name
Quantity
232 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
44 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated by rotary evaporation
ADDITION
Type
ADDITION
Details
The residue is diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with diethyl ether
WASH
Type
WASH
Details
The combined organic layers are washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(C(C(O2)C)=O)C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 64.7 mmol
AMOUNT: MASS 14.7 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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